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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of
NDI-091143, a potent and highly selective allosteric inhibitor of human ATP-citrate lyase
(ACLY). The document details the molecular interactions, kinetic properties, and cellular effects
of this compound, supported by quantitative data, detailed experimental protocols, and visual
representations of key pathways and workflows.

Core Mechanism of Action: Allosteric Inhibition of a
Central Metabolic Enzyme

NDI-091143 distinguishes itself as a low nanomolar inhibitor of human ATP-citrate lyase
(ACLY), a crucial enzyme that links carbohydrate and lipid metabolism.[1][2] ACLY catalyzes
the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a pivotal
step in de novo lipogenesis and cholesterol biosynthesis.[3][4]

Unlike competitive inhibitors that directly target the active site, NDI-091143 employs an
allosteric mechanism.[1][2] It binds to a distinct, largely hydrophobic cavity adjacent to the
citrate-binding site on the ACLY enzyme.[1][5] This binding event induces significant
conformational changes within the enzyme's citrate domain, which indirectly but effectively
disrupts the binding and proper recognition of the citrate substrate.[1][6][7] This novel
mechanism of action confers high potency and selectivity to NDI-091143.
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The functional consequence of this allosteric inhibition is a competitive inhibition pattern with
respect to the citrate substrate.[8] However, kinetic studies have revealed non-competitive
kinetics relative to ATP and mixed-type non-competitive kinetics in relation to CoA.[3]

Quantitative Inhibitory Profile

The potency of NDI-091143 has been rigorously quantified through various biochemical
assays. The following table summarizes the key inhibitory constants.

Parameter Value Assay Method Reference
IC50 2.1+0.3nM ADP-Glo Assay [8][9]
Coupled Enzyme
4.8 +0.05 nM [3]
Assay
Ki 7.0+ 0.8 nM (vs. Citrate) [819]

Surface Plasmon
Kd 22+1.4nM [6][7]
Resonance (SPR)

Signaling Pathway and Metabolic Impact

The inhibition of ACLY by NDI-091143 has significant downstream effects on cellular
metabolism. By blocking the production of cytosolic acetyl-CoA, NDI-091143 effectively curtails
the building blocks required for fatty acid and cholesterol synthesis. This makes it a promising
candidate for therapeutic intervention in metabolic diseases such as dyslipidemia and hepatic
steatosis, as well as in oncology, where cancer cells often exhibit a high dependency on de
novo lipogenesis for their proliferation.[1][10]
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Figure 1: NDI-091143 inhibits ACLY, blocking acetyl-CoA production.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the
mechanism of action of NDI-091143.

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies ACLY activity by measuring the amount of ADP produced.
Protocol:

o Reaction Setup: A master mix is prepared containing 5x Kinase assay buffer, 500 uM ATP, 10
mM Coenzyme A, and 10 mM Sodium Citrate in distilled water.[8]

« Inhibitor Preparation: NDI-091143 is serially diluted to various concentrations.

o Enzyme Addition: Purified recombinant human ACLY enzyme is diluted in 1x Kinase assay
buffer.[8]

e Reaction Initiation: The reaction is initiated by adding the diluted ACLY enzyme to wells
containing the master mix and the inhibitor. The final reaction volume is typically 25 L.
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 Incubation: The reaction is allowed to proceed for 45-60 minutes at 30°C.[8][10]

o ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to terminate
the enzymatic reaction and deplete the remaining ATP. This is followed by a 40-minute
incubation at room temperature.[11][12]

o ADP Detection: Kinase Detection Reagent is added to convert ADP to ATP and generate a
luminescent signal via a luciferase reaction. The plate is incubated for another 30-60 minutes
at room temperature.[12][13]

o Data Acquisition: Luminescence is measured using a plate reader. The IC50 value is
determined by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration.

Prepare Reagents Incubate at 30°C Add ADP-Glo™ Reagent Add Kinase Detection i (LT s Calculate IC50
(ACLY, Substrates, NDI-091143) (45-60 min) (40 min incubation) Reagent (30-60 min inc.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ATP-Citrate Lyase]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609514#ndi-091143-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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